molecular formula C8H7IO B8806993 2-IODOACETOPHENONE CAS No. 4636-16-2

2-IODOACETOPHENONE

Cat. No.: B8806993
CAS No.: 4636-16-2
M. Wt: 246.04 g/mol
InChI Key: CREOHKRPSSUXCW-UHFFFAOYSA-N
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Description

2-IODOACETOPHENONE is an organic compound with the molecular formula C8H7IO. It is a derivative of acetophenone where an iodine atom is substituted at the second position of the ethanone group. This compound is known for its utility in various organic synthesis processes due to its reactivity and the presence of both phenyl and iodine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-IODOACETOPHENONE can be synthesized through the iodination of acetophenone. One common method involves the reaction of acetophenone with iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-IODOACETOPHENONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), sulfuric acid, and nitric acid.

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and amines are frequently used.

Major Products:

    Electrophilic Aromatic Substitution: Products include halogenated acetophenones and nitroacetophenones.

    Nucleophilic Substitution: Products include cyanoacetophenones and aminoacetophenones.

Scientific Research Applications

2-IODOACETOPHENONE is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-IODOACETOPHENONE involves its reactivity due to the presence of the iodine atom, which can act as a leaving group in substitution reactions. The phenyl ring can participate in various electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    Acetophenone: Lacks the iodine substitution, making it less reactive in certain substitution reactions.

    Bromoacetophenone: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    Chloroacetophenone: Contains a chlorine atom, which also affects its reactivity and use in synthesis.

Uniqueness: 2-IODOACETOPHENONE is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its bromo and chloro counterparts. This makes it particularly useful in specific organic synthesis reactions where iodine’s properties are advantageous .

Properties

CAS No.

4636-16-2

Molecular Formula

C8H7IO

Molecular Weight

246.04 g/mol

IUPAC Name

2-iodo-1-phenylethanone

InChI

InChI=1S/C8H7IO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

CREOHKRPSSUXCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CI

Origin of Product

United States

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